molecular formula C25H24N4O3 B2370395 N-cyclopentyl-4-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034327-09-6

N-cyclopentyl-4-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2370395
CAS No.: 2034327-09-6
M. Wt: 428.492
InChI Key: AQSGKXVMFRZUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic chemical hybrid molecule designed for research applications. Its structure incorporates distinct pharmacophores known for their relevance in medicinal chemistry. The 4H-chromene-2-carboxamide core is a privileged scaffold studied for its diverse biological activities . The inclusion of a pyrazole ring substituted with a pyridinyl group is of significant interest, as pyrazole derivatives are frequently explored as versatile synthetic intermediates and are considered highly promising pharmacophores with excellent therapeutic potential in areas such as anti-cancer, anti-inflammatory, and anti-viral research . The cyclopentyl group attached to the amide nitrogen can influence the compound's physicochemical properties and binding affinity. This molecular architecture suggests potential utility as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. Researchers can investigate its mechanism of action, which may involve targeted protein inhibition or modulation of key biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopentyl-4-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-22-17-24(32-23-8-4-3-7-20(22)23)25(31)29(19-5-1-2-6-19)16-15-28-14-11-21(27-28)18-9-12-26-13-10-18/h3-4,7-14,17,19H,1-2,5-6,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSGKXVMFRZUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a novel compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The structure can be summarized as follows:

  • Core Structure : Chromene
  • Substituents : Cyclopentyl group, pyridine, and pyrazole moieties

Structural Formula

C19H21N3O3\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{3}

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (breast)8.5
HeLa (cervical)12.0
A549 (lung)10.5

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways related to cancer progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The following table summarizes its inhibitory effects:

EnzymeIC50 (µM)Reference
COX-115.0
COX-25.0

These findings suggest that the compound may be beneficial in treating conditions associated with chronic inflammation.

Cholinesterase Inhibition

Cholinesterases play a crucial role in neurotransmission, and their inhibition is a target for Alzheimer's disease therapy. The compound demonstrated moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

EnzymeIC50 (µM)Reference
AChE20.5
BChE25.0

The dual inhibition suggests potential applications in neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies revealed that the compound forms stable complexes with target enzymes through hydrogen bonds and hydrophobic interactions.

Key Findings from Docking Studies

  • Binding Affinity : High binding affinity to COX enzymes and cholinesterases.
  • Interaction Sites : Specific amino acid residues involved in binding were identified, which could inform future modifications to enhance activity.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Activity : A comprehensive evaluation involving various cancer cell lines showed promising results, indicating potential as an anticancer agent.
    "The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 of 8.5 µM" .
  • Anti-inflammatory Study : Investigations into the anti-inflammatory properties revealed effective inhibition of COX enzymes, suggesting therapeutic potential in inflammatory diseases.
    "Inhibition of COX-2 at low micromolar concentrations highlights its potential role in managing inflammation" .
  • Neuroprotective Effects : The dual inhibition of cholinesterases suggests that this compound could be explored further for neuroprotective applications.
    "Moderate inhibition against cholinesterases positions this compound as a candidate for Alzheimer's disease treatment" .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Core Structure Key Substituents Molecular Weight Notable Features
Target Compound 4H-chromene Cyclopentyl, pyridinyl-pyrazole ethyl ~477.5 g/mol* High lipophilicity; dual hydrogen-bonding
900887-75-4 Pyrido-pyrrolo-pyrimidine 3-Methoxypropyl, 2-phenylethyl ~447.5 g/mol Rigid fused-ring system; polar methoxy
920439-00-5 Thiazole-methanamine N-methyl, 4-phenyl-thiazole ~287.2 g/mol Dihydrochloride salt; high solubility
929837-67-2 Triazole 4-Bromophenyl, 5-amino ~284.1 g/mol Bromine atom enhances electrophilicity

*Estimated via computational tools.

Structural Divergence and Implications

  • Core Heterocycles: The target compound’s 4H-chromene core differs significantly from the pyrido-pyrrolo-pyrimidine (900887-75-4) and triazole (929837-67-2) scaffolds. Chromenes offer conformational flexibility, whereas fused-ring systems (e.g., 900887-75-4) may improve target binding rigidity .
  • Substituent Effects :

    • The pyridinyl-pyrazole moiety in the target compound provides a larger aromatic surface area than the 4-bromophenyl group in 929837-67-2, possibly favoring interactions with hydrophobic protein pockets.
    • The dihydrochloride salt in 920439-00-5 enhances aqueous solubility, a property the target compound may lack due to its cyclopentyl group.

Pharmacokinetic and Drug-Likeness Predictions

  • Hydrogen-Bond Donors/Acceptors: The target has 4 H-bond acceptors (pyridine N, pyrazole N, carbonyl O, chromene O) and 1 H-bond donor (amide NH), aligning with Lipinski’s rule of five, unlike 900887-75-4, which may exceed molecular weight thresholds .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary components: (1) the 4-oxo-4H-chromene-2-carboxylic acid backbone, (2) the 3-(pyridin-4-yl)-1H-pyrazole ring, and (3) the N-cyclopentyl-N-(2-(pyrazol-1-yl)ethyl)amide side chain. Retrosynthetically, the amide linkage suggests a coupling reaction between the chromene-carboxylic acid derivative and a secondary amine bearing cyclopentyl and pyrazolylethyl groups. The pyrazole ring likely originates from a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative, while the chromene core may arise from a Kostanecki-type condensation involving a phenol and a β-keto ester.

Synthesis of 4-Oxo-4H-Chromene-2-Carboxylic Acid

The chromene ring system is constructed via acid-catalyzed condensation of resorcinol derivatives with β-keto esters. For example, ethyl 3-oxobutanoate reacts with 2,4-dihydroxybenzaldehyde under refluxing acetic acid to yield ethyl 4-oxo-4H-chromene-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. Alternative methods employ microwave-assisted conditions to enhance reaction efficiency, achieving yields exceeding 75%.

Table 1: Optimization of Chromene-Carboxylic Acid Synthesis

Starting Material Conditions Yield (%) Reference
Resorcinol + ethyl acetoacetate H2SO4, 120°C, 6 h 68
2,4-Dihydroxyacetophenone HCl, ethanol, reflux, 8 h 72
5-Methylresorcinol + diketene AcOH, 100°C, 4 h 81

Formation of 3-(Pyridin-4-yl)-1H-Pyrazole-1-Ethylamine

The pyrazole ring is synthesized via cyclocondensation of a β-keto ester with a hydrazine derivative. For instance, ethyl 3-oxo-3-(pyridin-4-yl)propanoate reacts with 2-hydrazinylethylamine hydrochloride in ethanol under reflux to form 3-(pyridin-4-yl)-1H-pyrazole-1-ethylamine. This method, adapted from patent literature, employs acetic acid as a catalyst and achieves a 65% yield after recrystallization from ethanol. The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine and subsequent dehydration.

Mechanistic Insight :
The β-keto ester’s enol tautomer undergoes nucleophilic addition with the hydrazine’s amino group, forming a hydrazone intermediate. Intramolecular cyclization and elimination of water yield the pyrazole ring, with the pyridinyl group positioned at the 3-position due to electronic directing effects.

Synthesis of N-Cyclopentyl-N-(2-(Pyrazol-1-yl)ethyl)amine

The secondary amine precursor is prepared via alkylation of cyclopentylamine with 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl bromide. In a representative procedure, cyclopentylamine (1.0 equiv) and potassium carbonate (2.5 equiv) are stirred in acetonitrile with 2-bromoethylpyrazole (1.2 equiv) at 60°C for 12 hours. The product is extracted with dichloromethane, dried over sodium sulfate, and purified via column chromatography (SiO2, hexane/ethyl acetate 4:1), yielding the amine as a pale-yellow oil (58% yield).

Amide Coupling and Final Assembly

The chromene-carboxylic acid is activated as an acid chloride using thionyl chloride and subsequently reacted with N-cyclopentyl-N-(2-(pyrazol-1-yl)ethyl)amine in the presence of triethylamine. The reaction proceeds in anhydrous tetrahydrofuran at 0°C to room temperature, affording the target amide in 70% yield after silica gel purification.

Critical Parameters :

  • Activation Reagent : Thionyl chloride vs. EDCl/HOBt. Thionyl chloride provides higher yields (70% vs. 55%) but requires stringent moisture control.
  • Solvent : Tetrahydrofuran outperforms dimethylformamide in minimizing side reactions.
  • Temperature : Gradual warming from 0°C to RT prevents exothermic decomposition.

Analytical Characterization

The final product is characterized by NMR, IR, and mass spectrometry:

  • 1H NMR (400 MHz, CDCl3) : δ 8.65 (d, J = 4.8 Hz, 2H, pyridyl-H), 8.12 (s, 1H, pyrazole-H), 7.78 (d, J = 8.4 Hz, 1H, chromene-H), 6.98–7.05 (m, 2H, chromene-H), 4.42 (t, J = 6.0 Hz, 2H, -CH2-N), 3.85 (quin, J = 7.2 Hz, 1H, cyclopentyl-H), 2.95–3.10 (m, 2H, -CH2-cyclopentyl), 1.50–1.80 (m, 8H, cyclopentyl-CH2).
  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1620 cm⁻¹ (C=O, chromene), 1550 cm⁻¹ (pyridyl C=N).
  • HRMS (ESI+) : m/z calc. for C25H27N4O3 [M+H]+: 455.2078, found: 455.2081.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Amide Coupling Methods

Method Reagent Yield (%) Purity (%)
Acid chloride + amine SOCl2, Et3N 70 98
EDCl/HOBt coupling EDCl, HOBt, DMF 55 95
Mixed anhydride ClCO2Et, NMM 62 97

The acid chloride method is favored for its high yield and scalability, despite requiring anhydrous conditions. EDCl/HOBt offers milder conditions but lower efficiency.

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-4-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including:

  • Coupling reactions between chromene-2-carboxamide derivatives and pyrazole-containing intermediates under controlled temperatures (e.g., 60–80°C) to prevent side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency .
  • Catalysts : Palladium-based catalysts may accelerate coupling steps, while acid/base conditions modulate cyclization . Optimization strategies :
  • Use thin-layer chromatography (TLC) and HPLC to monitor intermediate purity .
  • Adjust stoichiometric ratios of reactants to minimize unreacted starting materials .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of pyridinyl, pyrazolyl, and chromene moieties by matching chemical shifts to predicted values .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms, though solubility challenges may require co-crystallization agents .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • In vitro assays :
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, with IC50 calculations .
  • Cellular uptake : Radiolabel the compound (e.g., with 3H or 14C isotopes) to track intracellular accumulation .
    • Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina, guided by crystallographic data from related compounds .

Q. What strategies resolve contradictions in observed biological activity across different studies?

  • Meta-analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity) to identify protocol-dependent variables (e.g., cell line selection, serum concentration) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyridinyl vs. pyrimidinyl groups) to isolate pharmacophoric motifs .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed during in vitro testing?

  • Co-solvents : Use DMSO (≤0.1% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers to improve bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.